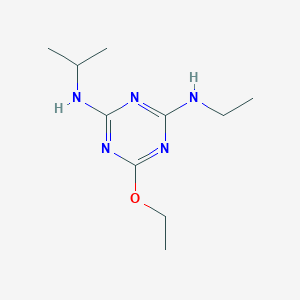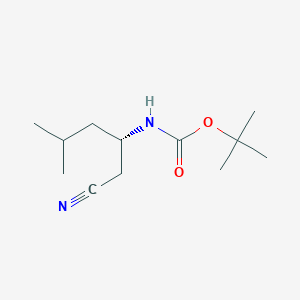
2-Aminoquinoléine-3-carbonitrile
Vue d'ensemble
Description
2-Aminoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H7N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Applications De Recherche Scientifique
2-Aminoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2-Aminoquinoline-3-carbonitrile is mild steel. The compound acts as a corrosion inhibitor for mild steel in acidic solution .
Mode of Action
2-Aminoquinoline-3-carbonitrile interacts with the surface of mild steel, forming a protective film that prevents corrosion. The compound acts as a cathodic type inhibitor, meaning it reduces the corrosion rate by decreasing the cathodic reaction .
Biochemical Pathways
It’s known that the compound’s inhibition efficiency is influenced by the presence of functional groups and electron density at donor heteroatoms . For instance, the presence of electron-releasing hydroxyl (–OH) groups increases the inhibition efficiency, while electron-withdrawing nitro (–NO2) groups decrease it .
Pharmacokinetics
It’s known that the compound’s inhibition efficiency increases with its concentration . This suggests that the compound may have good bioavailability, at least in the context of corrosion inhibition.
Result of Action
The primary result of 2-Aminoquinoline-3-carbonitrile’s action is the inhibition of mild steel corrosion. The compound exhibits good inhibition efficiency, with the efficiency increasing with the concentration of 2-Aminoquinoline-3-carbonitrile . The compound’s action results in the formation of a protective film on the mild steel surface .
Action Environment
The action of 2-Aminoquinoline-3-carbonitrile is influenced by environmental factors such as the acidity of the solution. The compound has been shown to effectively inhibit mild steel corrosion in 1 M HCl, an acidic solution . The inhibition efficiency of the compound also depends on its concentration .
Analyse Biochimique
Molecular Mechanism
Related compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Méthodes De Préparation
The synthesis of 2-Aminoquinoline-3-carbonitrile typically involves the reaction of 2-aminobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out in ethanol at room temperature, resulting in the formation of an open-chain intermediate, which subsequently cyclizes to form the desired quinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and alternative solvents to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
2-Aminoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted quinoline derivatives.
Cyclization: It can participate in cyclization reactions to form spiro-oxazino-quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
2-Aminoquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
- 2-Aminoquinoline-3-carboxylic acid ethyl ester
- 4-Aminoquinoline
- 8-Aminoquinoline
- 3-Aminopyridine
These compounds share a similar quinoline or pyridine core structure but differ in their functional groups and chemical properties. The uniqueness of 2-Aminoquinoline-3-carbonitrile lies in its cyano group at the 3-position, which imparts distinct reactivity and potential for further functionalization .
Propriétés
IUPAC Name |
2-aminoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANOMAHFIQOQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296310 | |
| Record name | 2-aminoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31407-25-7 | |
| Record name | 31407-25-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 2-aminoquinoline-3-carbonitrile in organic synthesis?
A1: 2-Aminoquinoline-3-carbonitrile serves as a versatile building block for constructing diverse heterocyclic systems. Its reactivity stems from the presence of amino and cyano groups, enabling various reactions, including:
- Annulation Reactions: This compound readily undergoes condensation with various reagents like malononitrile [] or dimedone [] to form fused pyrimidine derivatives like pyrimido[4,5-b]quinolines.
- Ring Transformation: It can undergo ring-opening/recyclization reactions, for example, with isocyanates under microwave irradiation, leading to N-substituted 2-aminoquinoline-3-carbonitriles [].
- Multicomponent Reactions: It participates in efficient one-pot, multicomponent reactions with reagents like N,N-dimethylformamide dimethyl acetal and primary amines, yielding pyrimido[4,5-b]quinoline-4-amines under microwave conditions [].
Q2: How does the structure of 2-aminoquinoline-3-carbonitrile lend itself to the synthesis of pyrimido[4,5-b]quinoline derivatives?
A2: The adjacent amino and cyano groups in 2-aminoquinoline-3-carbonitrile are crucial for forming the pyrimidine ring in pyrimido[4,5-b]quinolines. These groups can react sequentially with various electrophiles, leading to cyclization and the formation of the fused tricyclic system. The reactivity of these groups can be further modulated by the reaction conditions and the choice of reagents [, , ].
Q3: What are some of the reported biological activities of compounds derived from 2-aminoquinoline-3-carbonitrile?
A3: Derivatives of 2-aminoquinoline-3-carbonitrile, particularly those containing the pyrimido[4,5-b]quinoline moiety, have shown promising antitumor activity [, ]. These compounds have been evaluated for their in vitro anticancer activity against human cancer cell lines, with some exhibiting potent cytotoxicity comparable to or even exceeding that of reference drugs like Doxorubicin [].
Q4: What synthetic strategies have been explored for accessing 2-aminoquinoline-3-carbonitrile and its derivatives?
A4: Several methods have been developed for the synthesis of 2-aminoquinoline-3-carbonitriles. Some common approaches include:
- Condensation Reactions: Reacting appropriately substituted quinolines with malononitrile or its equivalents can yield the desired 2-aminoquinoline-3-carbonitriles [].
- Cyclization Reactions: Utilizing starting materials like 2-aminochromene-3-carbonitriles and inducing ring-opening/recyclization processes can provide access to diversely substituted 2-aminoquinoline-3-carbonitriles [].
- Multicomponent Reactions: One-pot reactions employing readily available starting materials like 2-aminoquinoline-3-carbonitrile, N,N-dimethylformamide dimethyl acetal, and primary amines have proven highly effective in synthesizing complex pyrimido[4,5-b]quinoline-4-amines [].
Q5: What role does microwave irradiation play in the synthesis of 2-aminoquinoline-3-carbonitrile derivatives?
A5: Microwave irradiation has emerged as a valuable tool in synthesizing 2-aminoquinoline-3-carbonitrile derivatives, offering several advantages:
- Enhanced Reaction Rates: Reactions conducted under microwave conditions often proceed significantly faster than conventional heating methods, reducing reaction times from hours to minutes [, ].
- Improved Yields: The use of microwave irradiation often leads to higher product yields compared to conventional methods, potentially due to more efficient heating and reduced side reactions [, ].
- Catalyst-Free Conditions: In some instances, microwave irradiation allows for the synthesis of desired compounds without the need for catalysts, simplifying the reaction procedure and workup [].
Q6: What are the future directions for research on 2-aminoquinoline-3-carbonitrile and its derivatives?
A6: Future research on 2-aminoquinoline-3-carbonitrile can focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane](/img/structure/B177251.png)
![2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B177256.png)
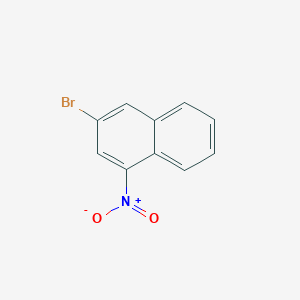
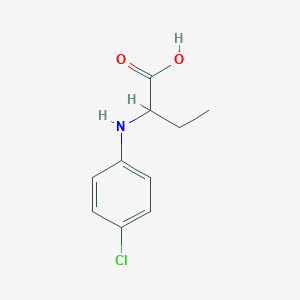
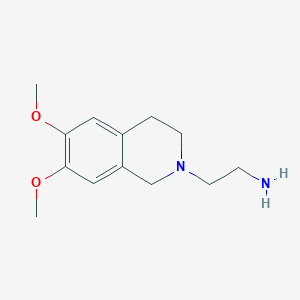
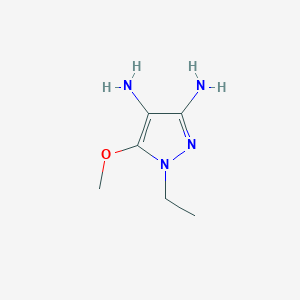

![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)

